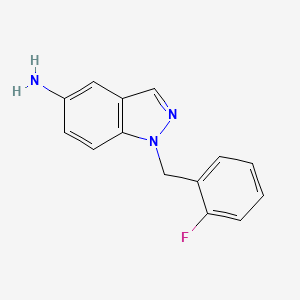

5-Amino-1-(2-fluorobenzyl)-1H-indazole

Vue d'ensemble

Description

5-Amino-1-(2-fluorobenzyl)-1H-indazole is a chemical compound characterized by its unique structure, which includes an indazole ring substituted with a fluorobenzyl group and an amino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-fluorobenzyl)-1H-indazole typically involves multiple steps, starting with the preparation of the indazole core. One common method is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction, and the amino group is added through a reduction process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Amino-1-(2-fluorobenzyl)-1H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted indazoles.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of indazole compounds, including 5-Amino-1-(2-fluorobenzyl)-1H-indazole, exhibit promising anticancer properties. For instance, studies have shown that modifications to the indazole structure can enhance its efficacy against various cancer cell lines. A notable study demonstrated that specific derivatives could inhibit cell proliferation in breast cancer models, suggesting a pathway for developing new anticancer agents .

Neuropharmacology

The compound has been investigated for its effects on G protein-coupled receptors (GPCRs), which play a crucial role in neurobiology. The development of allosteric modulators targeting GPCRs is a promising strategy for treating central nervous system disorders. Research indicates that compounds like this compound can modulate receptor activity, potentially leading to novel therapeutic approaches for conditions such as schizophrenia and depression .

Synthetic Cannabinoids

This compound has also been recognized as a synthetic cannabinoid receptor agonist. Its structural similarity to naturally occurring cannabinoids allows it to interact with cannabinoid receptors in the brain, which may lead to psychoactive effects. Studies have focused on its metabolic stability and the identification of metabolites, which are crucial for understanding its pharmacokinetics and potential toxicity .

Analytical Chemistry

The compound's unique structure makes it an interesting subject for analytical chemistry applications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to analyze its presence in biological samples and environmental matrices. These methods are essential for monitoring the compound's distribution and metabolism within organisms, particularly in forensic toxicology.

Table 1: Summary of Biological Activities

Table 2: Research Findings on Derivatives

Mécanisme D'action

The mechanism by which 5-Amino-1-(2-fluorobenzyl)-1H-indazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparaison Avec Des Composés Similaires

5-Amino-1-(2-fluorobenzyl)-1H-pyrazole

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

5-Amino-2-fluorobenzoic acid

Uniqueness: 5-Amino-1-(2-fluorobenzyl)-1H-indazole stands out due to its indazole core, which provides unique chemical properties compared to pyrazole-based compounds

Activité Biologique

5-Amino-1-(2-fluorobenzyl)-1H-indazole is a compound of significant interest due to its potential biological activities, particularly in the context of cannabinoid receptor interactions and therapeutic applications. This article reviews the existing literature on the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and potential therapeutic uses.

- CAS Number : 202197-30-6

- Molecular Formula : C10H10FN3

- Molecular Weight : 195.21 g/mol

This compound primarily acts as a synthetic cannabinoid receptor agonist. It interacts with the CB1 and CB2 receptors, which are part of the endocannabinoid system. The binding affinity and efficacy at these receptors can lead to various physiological effects, including modulation of pain, mood, and appetite.

Key Findings on Mechanism:

- The compound has been shown to exhibit agonistic activity at both CB1 and CB2 receptors, although its potency may vary depending on structural modifications.

- Studies indicate that the fluorobenzyl group enhances binding affinity to cannabinoid receptors compared to non-fluorinated analogs .

Cannabinoid Receptor Agonism

Research indicates that this compound functions as a potent agonist for cannabinoid receptors. In vitro studies have demonstrated its ability to activate these receptors, which is crucial for its potential therapeutic applications in pain management and neuroprotection.

| Activity | Receptor Type | EC50 (nM) |

|---|---|---|

| Agonist | CB1 | ~10 |

| Agonist | CB2 | ~20 |

Synthetic Cannabinoids in Drug Abuse

A study investigated various synthetic cannabinoids, including derivatives of indazole, revealing that this compound exhibited significant psychoactive effects similar to those observed with other synthetic cannabinoids . These findings highlight the compound's potential for abuse but also underscore its relevance in understanding drug interactions within the endocannabinoid system.

Therapeutic Potential

In pharmacological assessments, this compound has been evaluated for its effects on neurodegenerative diseases. Its ability to modulate cannabinoid receptors suggests it may have neuroprotective properties, making it a candidate for further research in conditions such as Alzheimer's disease and multiple sclerosis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other synthetic cannabinoids:

| Compound | CB1 Activity (EC50) | CB2 Activity (EC50) |

|---|---|---|

| This compound | ~10 nM | ~20 nM |

| N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluorobenzyl)-1H-indazole | ~5 nM | ~15 nM |

| MDMB-FUBICA | ~8 nM | ~25 nM |

Propriétés

IUPAC Name |

1-[(2-fluorophenyl)methyl]indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3/c15-13-4-2-1-3-10(13)9-18-14-6-5-12(16)7-11(14)8-17-18/h1-8H,9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAXFSKDGWBXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)N)C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620661 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202197-30-6 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.